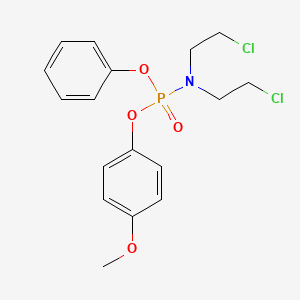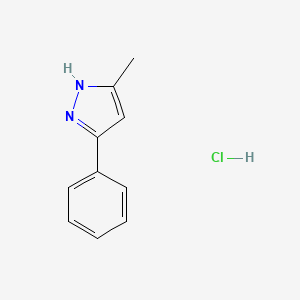
Pyrazole, 3-methyl-5-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole, 3-methyl-5-phenyl-, hydrochloride: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazole, 3-methyl-5-phenyl-, hydrochloride typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The hydrochloride salt is then obtained by treating the pyrazole with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, eco-friendly methodologies, such as microwave-assisted synthesis and green solvents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrazole, 3-methyl-5-phenyl-, hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrazolines.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole compounds.
Scientific Research Applications
Chemistry: Pyrazole, 3-methyl-5-phenyl-, hydrochloride is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. It has shown potential as an inhibitor of various enzymes, including kinases and proteases .
Medicine: The compound has been investigated for its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been explored as a lead compound for the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and pigments. Its derivatives are also employed as intermediates in the synthesis of various fine chemicals .
Mechanism of Action
The mechanism of action of Pyrazole, 3-methyl-5-phenyl-, hydrochloride involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Pyrazoline: A reduced form of pyrazole with a similar ring structure but different reactivity.
Pyrazolidine: Another reduced form, lacking the aromaticity of pyrazole.
Pyrazolone: An oxidized form with a keto group, exhibiting different chemical properties
Uniqueness: Pyrazole, 3-methyl-5-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound .
Properties
CAS No. |
20737-59-1 |
|---|---|
Molecular Formula |
C10H11ClN2 |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
5-methyl-3-phenyl-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c1-8-7-10(12-11-8)9-5-3-2-4-6-9;/h2-7H,1H3,(H,11,12);1H |
InChI Key |
GYAMCVBKYUNOTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


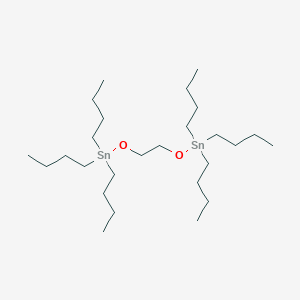
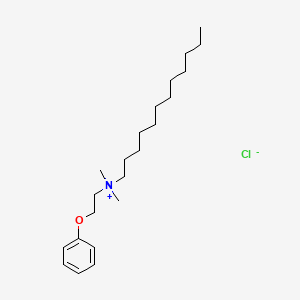

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)
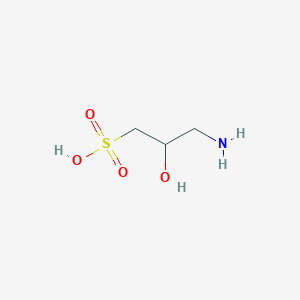
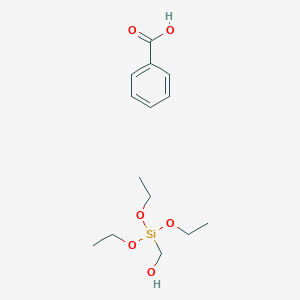
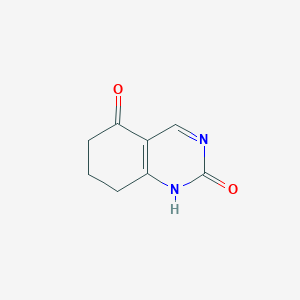
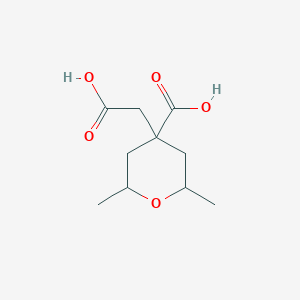
![(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14718520.png)
![(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile](/img/structure/B14718522.png)

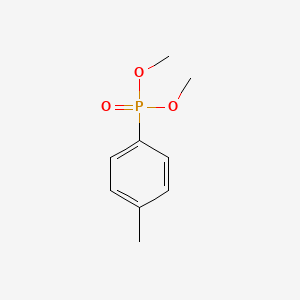
![[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14718543.png)
